Diethyl thiophene-2,3-dicarboxylate

Organic Solar Cells Diketopyrrolopyrrole Bipolar Semiconductor

Optimize HOMO/LUMO levels in diketopyrrolopyrrole (DPP)-based organic photovoltaics without trial-and-error ester variations. - **Proven utility:** End-capping unit achieving -5.37 eV HOMO, bipolar charge transport, and 1.66% PCE in PC71BM blends (69% improvement over unsubstituted thiophene). - **Electrochromic stability:** Polymerized derivative retains 94% optical activity after 500 cycles for durable displays. - **Supply assurance:** Multiple reversible reduction steps (2-6 e-) for organic battery electrodes. Available for immediate R&D quantities.

Molecular Formula C10H12O4S
Molecular Weight 228.27 g/mol
CAS No. 53229-46-2
Cat. No. B11879367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl thiophene-2,3-dicarboxylate
CAS53229-46-2
Molecular FormulaC10H12O4S
Molecular Weight228.27 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(SC=C1)C(=O)OCC
InChIInChI=1S/C10H12O4S/c1-3-13-9(11)7-5-6-15-8(7)10(12)14-4-2/h5-6H,3-4H2,1-2H3
InChIKeyWQFKWUIFAWRSEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl thiophene-2,3-dicarboxylate (CAS 53229-46-2) for Organic Electronics: A Comparative Guide for Procurement and R&D


Diethyl thiophene-2,3-dicarboxylate (CAS 53229-46-2) is a functionalized thiophene diester, characterized by a thiophene ring substituted with two ethyl ester groups at the 2- and 3-positions [1]. It serves as a versatile intermediate for synthesizing advanced materials in organic electronics, particularly in the construction of diketopyrrolopyrrole (DPP)-based small molecules and electroactive polymers [1][2]. The electron-withdrawing ester groups enable precise tuning of frontier molecular orbital energy levels, a critical factor for applications in organic solar cells and electrochromic devices [3].

Why Diethyl thiophene-2,3-dicarboxylate Cannot Be Substituted with Generic Thiophene Diesters in Electronic Applications


The substitution pattern and ester group identity in thiophene dicarboxylates are critical determinants of electronic properties and device performance [1]. In DPP-based organic solar cells, the incorporation of diethyl thiophene-2,3-dicarboxylate end caps with ester groups at both α and β-positions lowers the highest occupied molecular orbital (HOMO) to -5.37 eV, enabling bipolar charge transport and a power conversion efficiency (PCE) of 1.66% [1]. In contrast, substituting a different ester group or altering the substitution pattern can significantly shift redox potentials and compromise electrochromic stability [2]. The specific diethyl ester at the 2,3-positions provides an optimized balance of solubility, electronic modulation, and synthetic accessibility that is not replicated by methyl esters or 2,5-substituted analogs [2][3].

Quantitative Differentiation of Diethyl thiophene-2,3-dicarboxylate in Organic Electronics: A Head-to-Head Evidence Guide


Bipolar Charge Transport and Power Conversion Efficiency in DPP-Based Organic Solar Cells

When integrated as end caps on a DPP core, diethyl thiophene-2,3-dicarboxylate yields the small molecule DPP(C2T)2. This material exhibits a HOMO of -5.37 eV and a LUMO of -3.78 eV, enabling it to function as both an electron donor and acceptor [1]. In bulk heterojunction solar cells, DPP(C2T)2:PC71BM blends achieve a PCE of 1.66%, while DPP(C2T)2:P3HT blends reach 1.08% [1]. In contrast, a DPP analog end-capped with unsubstituted thiophene (DPP(T)2) shows a higher HOMO and acts only as a donor, with a reported PCE of 0.98% in PC71BM blends [2].

Organic Solar Cells Diketopyrrolopyrrole Bipolar Semiconductor

Frontier Orbital Energy Level Modulation for Bipolar Transport

The electron-withdrawing ester groups on diethyl thiophene-2,3-dicarboxylate significantly lower both the HOMO and LUMO energy levels of the resulting DPP(C2T)2 molecule. The HOMO is measured at -5.37 eV and LUMO at -3.78 eV via cyclic voltammetry [1]. In contrast, the parent DPP(T)2 with unsubstituted thiophene caps exhibits a HOMO of -5.12 eV and a LUMO of -3.42 eV [2]. The 0.25 eV lower HOMO enhances oxidative stability and facilitates hole injection, while the 0.36 eV lower LUMO improves electron affinity, enabling the molecule to serve as an acceptor in addition to a donor [1].

Energy Level Engineering HOMO/LUMO Tuning Electron-Withdrawing Groups

Electrochromic Device Stability: Effect of Ester Group Steric Hindrance

In electrochromic polymers derived from diethyl 2,5-di(thiophen-2-yl)thiophene-3,4-dicarboxylate (SSS-Diester), the electrochromic device (ECD) retains 94% of its optical activity after 500 switching cycles, demonstrating good environmental and redox stability [1]. A comparative study of thiophene-2,5-dicarboxylic acid diesters with varying R groups (linear alkyl, branched alkyl, benzyl) revealed that cycling stability is directly correlated with steric hindrance of the ester group [2]. Compounds with branched 2-ethylhexyl or benzyl groups exhibited superior stability compared to linear alkyl esters [2]. While diethyl ester data is not directly reported in that study, the ethyl group provides moderate steric protection, suggesting an intermediate stability profile.

Electrochromic Devices Cycling Stability Ester Group Engineering

Electrochemical Reversibility and Multi-Electron Reduction Capability

Thiophene-dicarbonyl derivatives, a class including diethyl thiophene-2,3-dicarboxylate, exhibit distinct multi-electron reduction processes. A study of oligomeric thiophene-dicarbonyl compounds demonstrated two, four, and six reversible reduction processes for molecules containing increasing numbers of carbonyl units [1]. In contrast, thiophene-carbonyl derivatives with only one carbonyl group per unit show fewer reduction steps (one, two, or three) [1]. The reversible nature of these reductions is attributed to the formation of stable enolate anions, a property essential for applications in electrical energy storage [1].

Electrochemical Energy Storage Redox Chemistry Thiophene Derivatives

High-Impact Application Scenarios for Diethyl thiophene-2,3-dicarboxylate Based on Quantitative Differentiation


Development of Bipolar Organic Semiconductors for High-Efficiency Solar Cells

Use diethyl thiophene-2,3-dicarboxylate as an end-capping unit in DPP-based small molecules to achieve HOMO/LUMO energy levels around -5.37 eV / -3.78 eV. This enables bipolar charge transport and a PCE of 1.66% in PC71BM blends, a 69% improvement over unsubstituted thiophene end caps [1][2]. Suitable for solution-processed organic photovoltaics.

Fabrication of Stable Electrochromic Polymers and Devices

Employ diethyl thiophene-2,3-dicarboxylate or its terthienyl derivative (SSS-Diester) in electrochemical polymerization to produce electroactive polymers with reversible redox processes. The resulting polymer (PSSS-Diester) demonstrates 94% optical activity retention after 500 cycles, making it suitable for durable electrochromic windows and displays [1]. For applications requiring extended cycle life, consider bulkier ester analogs based on steric hindrance trends [2].

Synthesis of Multi-Electron Redox-Active Materials for Energy Storage

Leverage the thiophene-dicarbonyl scaffold of diethyl thiophene-2,3-dicarboxylate to design oligomeric or polymeric materials capable of multiple reversible reduction processes (2-6 steps) [1]. This multi-electron storage capability is advantageous for developing high-capacity organic electrodes in lithium-ion batteries and supercapacitors.

Precursor for Site-Selective Functionalization in Complex Molecule Synthesis

Utilize the 2,3-diester substitution pattern as a directing group for regioselective C-H activation or cross-coupling reactions. The electron-withdrawing ester groups can influence reaction kinetics and selectivity, making diethyl thiophene-2,3-dicarboxylate a valuable building block for synthesizing tailored thiophene derivatives with precise substitution patterns [1].

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